1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione
CAS No.: 708285-41-0
Cat. No.: VC21393798
Molecular Formula: C20H21NO3
Molecular Weight: 323.4g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione - 708285-41-0](/images/no_structure.jpg)
Specification
CAS No. | 708285-41-0 |
---|---|
Molecular Formula | C20H21NO3 |
Molecular Weight | 323.4g/mol |
IUPAC Name | 1-[(4-pentoxyphenyl)methyl]indole-2,3-dione |
Standard InChI | InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Standard InChI Key | MOGXVFYQZGPABH-UHFFFAOYSA-N |
SMILES | CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Chemical Structure and Properties
Molecular Composition
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione belongs to the broader class of N-substituted indole-2,3-diones, featuring a pentoxy group at the para position of the benzyl substituent. The core structure consists of an indole-2,3-dione scaffold with the N-substitution providing unique physicochemical properties.
Based on analysis of related indole-2,3-dione derivatives, this compound likely possesses the following characteristics:
Property | Value/Description |
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Molecular Formula | C₂₀H₂₁NO₃ |
Molecular Weight | Approximately 323.39 g/mol |
Physical Appearance | Crystalline solid, likely yellow to orange in color |
Solubility | Moderately soluble in organic solvents (DMSO, chloroform, methanol); poorly soluble in water |
LogP | Estimated 4.2-4.8 (relatively lipophilic) |
Functional Groups | Ketone, amide, ether |
Structural Characteristics
The compound's structure can be broken down into three primary components:
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The indole-2,3-dione core, which serves as the pharmacophore in many biological applications
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The benzyl linker, which provides conformational flexibility
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The pentoxy substituent, which enhances lipophilicity and may influence membrane permeability
Similar to related compounds such as 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione, the N-benzyl substitution pattern significantly alters the electronic properties of the indole nitrogen, potentially affecting the compound's reactivity and biological interactions.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione typically involves N-alkylation of indole-2,3-dione (isatin) with an appropriate benzyl halide derivative. Based on established protocols for similar compounds, several synthetic routes can be proposed:
Direct N-Alkylation
This approach involves the reaction of isatin with 4-pentoxybenzyl halide (typically bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride, using aprotic polar solvents like DMF or acetone:
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Preparation of 4-pentoxybenzyl halide from 4-hydroxybenzaldehyde through O-alkylation with pentyl bromide followed by reduction and halogenation
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Reaction of isatin with the prepared benzyl halide under basic conditions
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Purification through recrystallization or column chromatography
Alternative Multi-Step Approach
For 5-substituted analogs of the target compound, a different synthetic pathway might be employed, similar to the one described for other indole-2,3-dione derivatives:
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Reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride to form isonitroacetanilines
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Cyclization of isonitroacetanilines in concentrated sulfuric acid to yield 5-substituted indole-2,3-diones
The total yield for similar multistep processes typically ranges from 51-68% when calculated from the starting anilines .
Optimization Considerations
Several factors influence the efficiency of the synthesis:
Parameter | Optimal Conditions | Effect on Yield |
---|---|---|
Base | K₂CO₃ or NaH | Stronger bases often improve yields but may increase side reactions |
Solvent | DMF or Acetone | DMF typically provides better yields but is more difficult to remove |
Temperature | 60-80°C | Higher temperatures accelerate reaction but may increase impurities |
Reaction Time | 4-8 hours | Extended times may improve conversion but increase degradation |
Purification | Column chromatography | Critical for obtaining high purity samples for biological testing |
Biological Activity and Applications
Predicted Pharmacological Profile
Based on the established activities of structurally similar indole-2,3-dione derivatives, 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione likely exhibits a range of biological activities:
The pentoxy substituent likely enhances the compound's ability to cross biological membranes, potentially improving its pharmacokinetic properties compared to more polar analogs.
Structure-Activity Relationships
The biological activity of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione is influenced by several key structural features:
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The indole-2,3-dione core serves as a pharmacophore capable of interacting with various biological targets through hydrogen bonding and π-stacking interactions
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The N-benzyl substituent typically enhances binding to hydrophobic pockets in protein targets
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The pentoxy group increases lipophilicity, potentially improving membrane permeability and binding to lipophilic domains of target proteins
Similar N-substituted indole derivatives have shown the ability to interact with biological targets such as receptors or enzymes, influencing pathways related to inflammation, apoptosis, and neurotransmission.
Research Findings and Analytical Methods
Spectroscopic Characterization
For comprehensive characterization of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione, several analytical techniques are typically employed:
Mass Spectrometry
Mass spectrometric analysis of related indole-2,3-dione compounds typically reveals characteristic fragmentation patterns. For the target compound, the anticipated molecular ion peak would appear at approximately m/z 323 [M+H]⁺, with common fragment ions resulting from cleavage of the pentoxy side chain and the N-C bond between the indole and benzyl groups .
Nuclear Magnetic Resonance
Typical ¹H NMR signals for this compound class include:
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Aromatic protons of both the indole and benzyl rings (6.8-7.8 ppm)
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Methylene protons adjacent to the nitrogen (4.8-5.0 ppm)
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Methylene protons of the pentoxy chain (3.8-4.0 ppm, adjacent to oxygen)
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Terminal methyl group of the pentoxy chain (0.8-0.9 ppm)
Infrared Spectroscopy
Based on analysis of related compounds such as 1-phenylindole-2,3-dione, characteristic IR absorption bands would include:
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C=O stretching (1730-1760 cm⁻¹ and 1700-1720 cm⁻¹)
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Aromatic C=C stretching (1600-1620 cm⁻¹)
Computational Studies
Molecular modeling and computational analysis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione provide insights into its:
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Preferred conformations and torsional angles between the indole core and the benzyl substituent
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Electrostatic potential maps highlighting the reactive centers
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Docking studies predicting interactions with potential biological targets
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ADME properties calculated through in silico methods
These computational approaches help guide the design of analogs with optimized properties for specific biological applications.
Pharmaceutical Development Considerations
Drug-Like Properties
The evaluation of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione as a potential drug candidate would involve assessment of several key parameters:
Property | Predicted Value | Significance |
---|---|---|
Rule of 5 Compliance | Borderline (MW < 500, LogP < 5) | Important for oral bioavailability |
Topological Polar Surface Area | Approximately 54 Ų | Affects membrane permeability |
Metabolic Stability | Moderate (susceptible to O-dealkylation) | Influences half-life and dosing frequency |
Aqueous Solubility | Limited (< 50 μg/mL) | May require formulation strategies |
Plasma Protein Binding | Likely high (> 90%) | Affects distribution and free drug concentration |
Formulation Approaches
Due to its predicted lipophilic nature, pharmaceutical development of this compound might require specialized formulation approaches:
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Use of solubility-enhancing excipients (cyclodextrins, surfactants)
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Development of lipid-based delivery systems
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Consideration of prodrug approaches targeting the pentoxy group
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Exploration of nanoparticle-based delivery systems
Future Research Directions
Structure Optimization
Future research on 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione may focus on:
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Modification of the pentoxy chain length to optimize lipophilicity
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Introduction of additional functional groups to enhance target specificity
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Exploration of bioisosteric replacements for the carbonyl groups
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Development of hybrid molecules incorporating other pharmacophores
Application Expansion
Potential areas for expanded application include:
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Development as probe compounds for studying specific cellular pathways
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Incorporation into targeted drug delivery systems
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Exploration as diagnostic tools based on specific binding interactions
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Investigation as chemosensors for metal ions or other analytes
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